molecular formula C13H18BNO4 B6338108 4-(Acetoxy)pyridine-3-boronic acid pinacol ester CAS No. 2096338-81-5

4-(Acetoxy)pyridine-3-boronic acid pinacol ester

Cat. No.: B6338108
CAS No.: 2096338-81-5
M. Wt: 263.10 g/mol
InChI Key: XQBAPQUVFGNVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetoxy)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both acetoxy and boronic acid pinacol ester groups in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester typically involves the borylation of 4-(Acetoxy)pyridine. One common method is the use of bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using a base such as potassium carbonate to facilitate the process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Acetoxy)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Acetoxy)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Acetoxy)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Acetoxy)pyridine-3-boronic acid pinacol ester is unique due to the presence of both acetoxy and boronic acid pinacol ester groups, which provide distinct reactivity and versatility in various chemical transformations.

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-9(16)17-11-6-7-15-8-10(11)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBAPQUVFGNVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601149429
Record name 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096338-81-5
Record name 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096338-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601149429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.